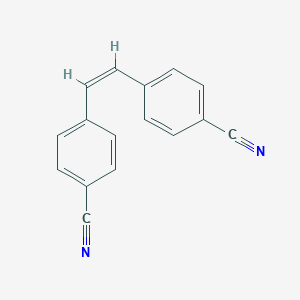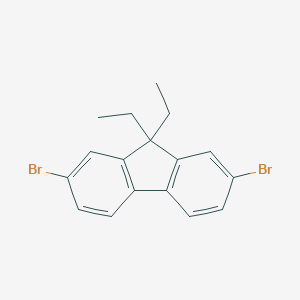![molecular formula C9H14N2O B177221 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol CAS No. 17625-86-4](/img/structure/B177221.png)
2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol is an organic compound with the molecular formula C9H14N2O. It is a versatile molecule used in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by the presence of an amino group, a methyl group, and an ethanol group attached to an aniline ring, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol typically involves the reaction of 4-nitrobenzyl alcohol with formaldehyde and ammonium chloride, followed by reduction. The reaction conditions include:
Nitration: 4-nitrobenzyl alcohol is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Reduction: The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Methylation: The resulting 4-aminobenzyl alcohol is then methylated using formaldehyde and ammonium chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Nitration: Using a continuous flow reactor for the nitration step to control temperature and reaction time precisely.
Catalytic Reduction: Employing a fixed-bed reactor with a palladium catalyst for the reduction step.
Automated Methylation: Utilizing automated systems to add formaldehyde and ammonium chloride in a controlled manner.
化学反应分析
Types of Reactions
2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted anilines depending on the reagent used.
科学研究应用
2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
4-Aminobenzyl Alcohol: Similar structure but lacks the methyl group.
4-Methylaminobenzyl Alcohol: Similar structure but lacks the ethanol group.
2-Amino-1-ethanol: Similar structure but lacks the aniline ring.
Uniqueness
2-[(4-Aminophenyl)(methyl)amino]ethan-1-ol is unique due to the presence of both an amino group and an ethanol group attached to an aniline ring. This combination of functional groups provides it with distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
属性
IUPAC Name |
2-[(4-aminophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLGQPYLXCWGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619182 |
Source


|
| Record name | 2-{[(4-Aminophenyl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17625-86-4 |
Source


|
| Record name | 2-{[(4-Aminophenyl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)
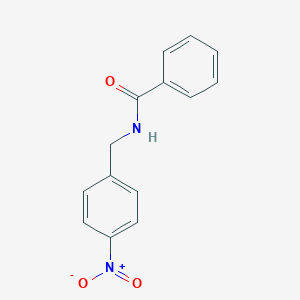
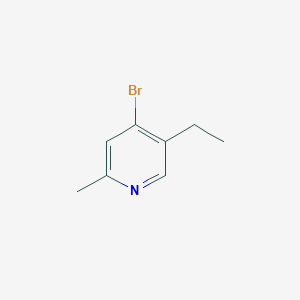

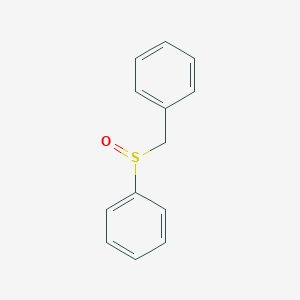
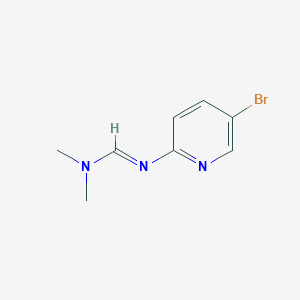

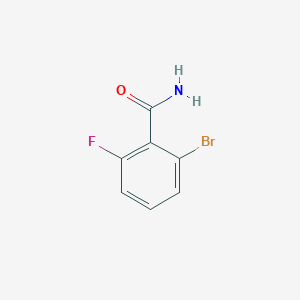
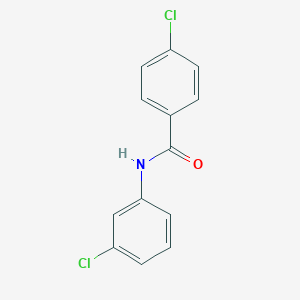
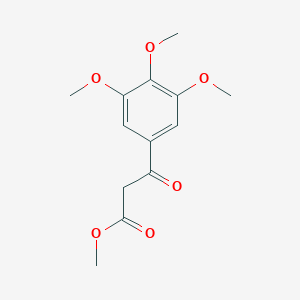
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)

